1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C20H23ClN2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine. This intermediate is then reacted with methanesulfonyl chloride to introduce the methanesulfonyl group. Finally, the resulting compound is coupled with 4-ethylphenylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-isopropylphenyl)piperidine-3-carboxamide
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(4-ethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-16-7-11-20(12-8-16)23-21(25)18-4-3-13-24(14-18)28(26,27)15-17-5-9-19(22)10-6-17/h5-12,18H,2-4,13-15H2,1H3,(H,23,25) |
InChI Key |
HDRZVUBRHJTNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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